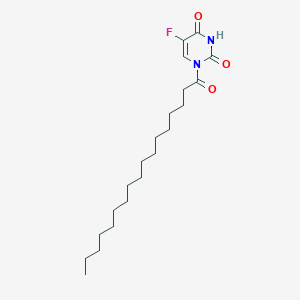![molecular formula C24H40BrNO3 B14584290 N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide CAS No. 61366-01-6](/img/structure/B14584290.png)
N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide is an organic compound with a complex structure It contains various functional groups, including an acetamide group, a bromo substituent, and hexyloxy chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Acetamide Core: The initial step involves the reaction of 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide.
Introduction of the Bromo Group: The acetamide is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Attachment of Hexyloxy Chains: The final step involves the reaction of the bromoacetamide with 2,2-bis(hexyloxy)ethanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Applications De Recherche Scientifique
N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo group and hexyloxy chains can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-Dimethylphenyl)acetamide: Lacks the bromo and hexyloxy substituents.
N-[2,2-Bis(hexyloxy)ethyl]-N-(2,6-dimethylphenyl)acetamide: Lacks the bromo substituent.
2-Bromo-N-(2,6-dimethylphenyl)acetamide: Lacks the hexyloxy chains.
Uniqueness
N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the bromo group allows for further functionalization, while the hexyloxy chains can enhance solubility and membrane permeability.
Propriétés
Numéro CAS |
61366-01-6 |
|---|---|
Formule moléculaire |
C24H40BrNO3 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
2-bromo-N-(2,2-dihexoxyethyl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H40BrNO3/c1-5-7-9-11-16-28-23(29-17-12-10-8-6-2)19-26(22(27)18-25)24-20(3)14-13-15-21(24)4/h13-15,23H,5-12,16-19H2,1-4H3 |
Clé InChI |
YRZQSKWBTBZKLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(CN(C1=C(C=CC=C1C)C)C(=O)CBr)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



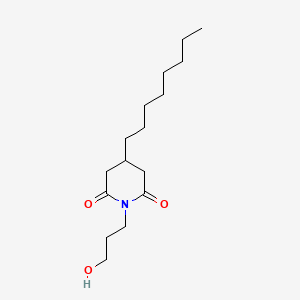
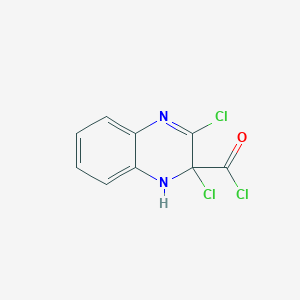

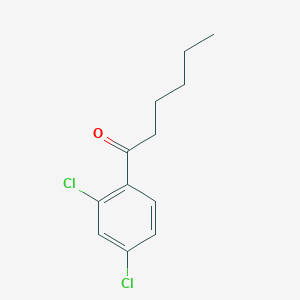


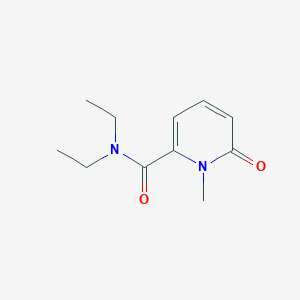
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
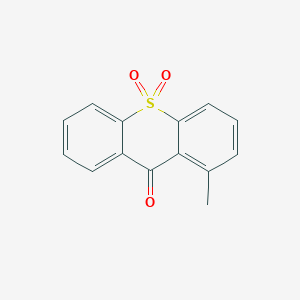
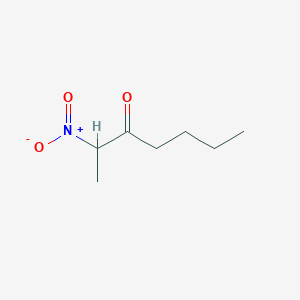
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)

